GPR84 antagonist 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C26H22N4O2 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

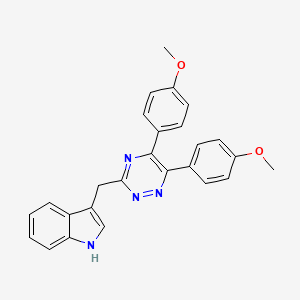

3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-1H-indole |

InChI |

InChI=1S/C26H22N4O2/c1-31-20-11-7-17(8-12-20)25-26(18-9-13-21(32-2)14-10-18)30-29-24(28-25)15-19-16-27-23-6-4-3-5-22(19)23/h3-14,16,27H,15H2,1-2H3 |

InChI 键 |

LMEQXULLLIXQFQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C(N=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of GPR84 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of GPR84 antagonist 1, a high-affinity and selective competitive antagonist of the human G protein-coupled receptor 84 (GPR84). This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and visualizes the relevant signaling pathways and experimental workflows.

GPR84 is a G protein-coupled receptor primarily expressed in immune cells and has been implicated in inflammatory processes. Its activation by medium-chain fatty acids triggers pro-inflammatory signaling pathways, making it a significant target for therapeutic intervention in various inflammatory diseases.[1] The discovery of potent and selective antagonists for GPR84 is a crucial step in validating its role as a therapeutic target and in the development of new anti-inflammatory drugs.

Discovery of this compound

This compound, with the chemical name 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified through a high-throughput screening campaign of over 300,000 drug-like small molecules.[1][2] The initial screening assay measured the compound's ability to inhibit the GPR84 agonist embelin-mediated suppression of forskolin-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.[1] Hits from the primary screen were then subjected to concentration-response studies against embelin and another GPR84 agonist, 6-(octylamino)-2,4(1H,3H)-pyrimidinedione (6-OAU).[1]

Further characterization in an orthogonal [³⁵S]GTPγS binding assay using membranes from Flp-In TREx 293 cells expressing a human GPR84-Gαi2 fusion protein confirmed the antagonistic activity. This rigorous screening and validation process led to the identification of the 1,2,4-triazine-based compound 837, which was subsequently synthesized and confirmed as a high-potency blocker of human GPR84. This molecule is now recognized as this compound.

Synthesis of this compound

The synthesis of this compound (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole) is achieved through a cyclocondensation reaction.

Experimental Protocol: Synthesis of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole

-

Reactants:

-

2-(1H-indol-3-yl)acetohydrazide

-

1,2-bis(4-methoxyphenyl)ethane-1,2-dione (anisil)

-

Ammonium acetate

-

Acetic acid

-

-

Procedure:

-

Combine 2-(1H-indol-3-yl)acetohydrazide, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, and ammonium acetate in a microwave vial.

-

Add acetic acid to the mixture.

-

Subject the suspension to microwave irradiation at 180 °C for 5 minutes.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Partition the residue between water and dichloromethane (DCM).

-

Separate the organic layer, dry it, and concentrate to yield the final product.

-

For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary literature.

Quantitative Data

The antagonistic potency and affinity of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Agonist | Assay | Cell Line | Value | Reference |

| pIC₅₀ | 2-HTP | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.9 ± 0.1 | |

| 6-OAU | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.7 ± 0.1 | ||

| DIM | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.8 ± 0.1 | ||

| 2-HTP | cAMP | Flp-In TREx 293 (human GPR84-Gαi2) | 8.5 ± 0.1 | ||

| 6-OAU | cAMP | Flp-In TREx 293 (human GPR84-Gαi2) | 8.3 ± 0.1 | ||

| pA₂ | 2-HTP | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 9.13 ± 0.07 | |

| Kᵢ (nM) | [³H]Compound 140 | Radioligand Binding | Flp-In TREx 293 (human GPR84-Gαi2) | ~1 |

2-HTP: 2-(Hexylthiol)pyrimidine-4,6-diol; 6-OAU: 6-(octylamino)-2,4(1H,3H)-pyrimidinedione; DIM: 3,3′-diindolylmethane. pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. pA₂ is the negative logarithm of the antagonist concentration that necessitates a 2-fold increase in the agonist concentration to produce the same response.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by a GPR84 agonist.

-

Cell Line: Flp-In T-REx 293 cells induced to express the human GPR84-Gαi2 fusion protein or CHO-K1 cells stably expressing the receptor.

-

Methodology:

-

Plate 5000 cells per well in a low-volume 384-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add a GPR84 agonist (e.g., embelin, 6-OAU, or 2-HTP) at a concentration that gives 80% of its maximal effect (EC₈₀) along with 1 µM forskolin to stimulate cAMP production.

-

Incubate for a further 30 minutes.

-

Measure the cAMP levels using a homogeneous time-resolved FRET (HTRF)-based detection kit according to the manufacturer's protocol.

-

The antagonist potency is determined by its ability to restore forskolin-stimulated cAMP levels.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins upon receptor activation by an agonist. Antagonists inhibit this agonist-induced binding.

-

Membrane Preparation: Prepare membranes from Flp-In TREx 293 cells induced to express the human GPR84-Gαi2 fusion protein.

-

Methodology:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of this compound and a fixed concentration (EC₈₀) of a GPR84 agonist (e.g., 2-HTP, 6-OAU, or DIM).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at room temperature for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The antagonist potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

-

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

GPR84 is coupled to the pertussis toxin-sensitive Gi/o family of G proteins. Upon activation by an agonist, GPR84 promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. GPR84 antagonists block this signaling cascade by preventing the initial activation of the receptor by agonists.

Caption: GPR84 Signaling Pathway.

Experimental Workflow for Discovery and Characterization of this compound

The workflow for identifying and validating this compound involved a multi-step process, beginning with a large-scale screen and progressing through increasingly specific and rigorous assays.

Caption: Experimental Workflow.

References

- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

GPR84 Antagonist Target Validation in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for GPR84 antagonists in immune cells. GPR84, a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases due to its specific expression profile and pro-inflammatory functions. This document details the underlying signaling pathways, experimental protocols for antagonist validation, and quantitative data on compound activity.

Introduction to GPR84 as a Therapeutic Target

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A GPCR superfamily.[1] Its expression is predominantly found in immune cells, including neutrophils, monocytes, macrophages, and microglia.[1][2][3] Notably, GPR84 expression is significantly upregulated in response to inflammatory stimuli, suggesting a critical role in amplifying inflammatory responses.[1] The endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAs), although their in vivo concentrations raise questions about their physiological role. The activation of GPR84 is linked to various cellular processes such as chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines, making it an attractive target for therapeutic intervention with antagonists in immune-mediated diseases.

GPR84 Signaling in Immune Cells

GPR84 primarily couples to pertussis toxin-sensitive Gαi/o proteins. This coupling initiates a signaling cascade that modulates the activity of various downstream effectors, ultimately leading to a pro-inflammatory cellular response.

Gαi/o-Mediated Signaling

Upon agonist binding, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gαi/o subunit from the Gβγ dimer allows both components to signal independently. The Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, GPR84 activation has been shown to stimulate several key pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the activation of transcription factors such as NF-κB, which orchestrates the expression of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and chemokines.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, agonist-activated GPR84 can also recruit β-arrestin proteins. β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating a distinct wave of signaling. While the role of β-arrestin in GPR84-mediated immune cell function is still under investigation, it represents an important aspect of receptor pharmacology to consider during drug development, particularly in the context of biased agonism.

GPR84 Signaling Pathway

References

Unveiling the Endogenous Ligands of GPR84: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals focused on the identification and characterization of endogenous ligands for the G protein-coupled receptor 84 (GPR84). GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in inflammatory and metabolic diseases. Understanding its endogenous ligands is crucial for elucidating its physiological roles and for the development of novel therapeutics.

This document summarizes the current knowledge of GPR84 ligands, details the experimental protocols for their identification, and presents the associated signaling pathways.

Endogenous and Surrogate Ligands of GPR84

GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14. While these MCFAs are considered potential endogenous ligands, their relatively low potency has spurred the search for other native activators. Several hydroxylated MCFAs have been identified with varying activities. In addition, various synthetic surrogate agonists have been developed and are instrumental in studying the receptor's function.

Quantitative Data on GPR84 Ligands

The following tables summarize the potency of various identified endogenous and surrogate ligands for GPR84, presented as EC50 values (the concentration of a ligand that gives half-maximal response).

Table 1: Potency of Endogenous Medium-Chain Fatty Acid Ligands for GPR84

| Ligand | Assay Type | Cell Line | EC50 (μM) |

| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 | ~4 |

| Undecanoic Acid (C11) | cAMP Assay | Not Specified | 8 |

| Lauric Acid (C12) | cAMP Assay | Not Specified | 9 |

| 2-Hydroxy Lauric Acid | [35S]GTPγS Binding | Sf9 | 9.9 |

| 3-Hydroxy Lauric Acid | [35S]GTPγS Binding | Sf9 | 13 |

| 2-Hydroxy Capric Acid | [35S]GTPγS Binding | Sf9 | 31 |

| 3-Hydroxy Capric Acid | [35S]GTPγS Binding | Sf9 | 230 |

Table 2: Potency of Surrogate Agonists for GPR84

| Ligand | Assay Type | Cell Line | EC50 (nM) |

| 6-n-Octylaminouracil (6-OAU) | [35S]GTPγS Binding | Sf9 | 512 |

| 6-OAU | PI Assay | HEK293 | 105 |

| Diindolylmethane (DIM) | Not Specified | Not Specified | Allosteric Agonist |

GPR84 Signaling Pathways

Activation of GPR84 by its agonists primarily initiates signaling through the pertussis toxin-sensitive Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 has been shown to modulate several key signaling cascades, including the Akt, ERK, and NF-κB pathways, which are critically involved in inflammation and cell survival. Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.

Caption: GPR84 Signaling Pathway

Experimental Workflow for Ligand Identification

The identification of novel endogenous ligands for GPR84 typically follows a multi-step workflow, beginning with high-throughput screening of compound libraries and progressing through a series of increasingly specific validation assays.

GPR84 Receptor Expression Profile in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor that has emerged as a significant player in inflammatory and metabolic processes. Primarily expressed in immune cells, its role in modulating immune responses has drawn considerable attention in the context of various diseases. This technical guide provides a comprehensive overview of the GPR84 receptor's expression profile in human tissues, details the experimental protocols for its study, and illustrates its key signaling pathways.

GPR84 Expression in Human Tissues

GPR84 expression is most prominent in tissues rich in immune cells. Both RNA and protein evidence confirm its high expression in hematopoietic tissues.

RNA Expression Data

Transcriptomic data from sources such as the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project indicate that GPR84 mRNA is detected in a wide range of tissues, with the highest levels observed in the bone marrow, spleen, and lymph nodes.[1][2]

| Tissue | Normalized TPM (GTEx & HPA) | Expression Level |

| Bone Marrow | High | High |

| Spleen | High | High |

| Lymph Node | High | High |

| Appendix | High | High |

| Lung | Medium | Medium |

| Adipose Tissue | Medium | Medium |

| Liver | Low | Low |

| Brain | Low | Low |

| Skeletal Muscle | Low | Low |

| Heart | Low | Low |

| Kidney | Low | Low |

| Intestine | Low | Low |

Table 1: Summary of GPR84 mRNA expression in various human tissues. TPM (Transcripts Per Million) values are a normalized measure of gene expression.

Protein Expression Data

Immunohistochemical studies have confirmed the presence of GPR84 protein in various tissues, consistent with the RNA expression data. The Human Protein Atlas provides a detailed annotation of GPR84 protein expression.[1][3]

| Tissue | Protein Expression Level | Cellular Localization |

| Bone Marrow | High | Cytoplasmic expression in immune cells |

| Appendix | High | Cytoplasmic expression in immune cells |

| Lymph Node | Medium | Detected at the plasma membrane of cells[4] |

| Spleen | Medium | Cytoplasmic expression in immune cells |

| Adipose Tissue | Detected | Expression is enhanced by inflammatory changes |

| Liver | Low | Upregulated in response to immune-mediated injury |

| Brain | Low | Expressed in microglia |

| Small Intestine | Low | Detected |

Table 2: Summary of GPR84 protein expression in key human tissues.

GPR84 Signaling Pathways

GPR84 is a Gαi/o-coupled receptor. Its activation by endogenous ligands, such as medium-chain fatty acids (e.g., capric, undecanoic, and lauric acids), or synthetic agonists like 6-n-octylaminouracil (6-OAU), initiates a cascade of intracellular events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can stimulate other downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and promote the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. Activation can also lead to the release of intracellular calcium.

Experimental Protocols

Accurate assessment of GPR84 expression requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for GPR84 mRNA Quantification

This protocol is designed for the quantitative analysis of GPR84 mRNA expression in tissue samples.

1. RNA Extraction:

-

Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qRT-PCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for GPR84, and a suitable SYBR Green or TaqMan master mix.

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Analyze the data using the ΔΔCt method to determine the relative expression of GPR84 mRNA.

Western Blotting for GPR84 Protein Detection

This protocol outlines the steps for detecting GPR84 protein in tissue lysates.

1. Protein Extraction:

-

Homogenize tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GPR84 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imaging system.

-

Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for GPR84 Localization

This protocol is for the visualization of GPR84 protein expression and localization within tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (4-5 µm).

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) for 10-20 minutes.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with a primary antibody against GPR84 overnight at 4°C.

-

Wash with a buffer solution (e.g., PBS).

-

Incubate with a biotinylated secondary antibody.

-

Wash, and then incubate with an avidin-biotin-enzyme complex.

-

Develop the color using a suitable chromogen (e.g., DAB or AEC).

-

Counterstain with hematoxylin to visualize cell nuclei.

4. Imaging:

-

Dehydrate the sections, clear, and mount with a coverslip.

-

Examine the slides under a light microscope and capture images.

Conclusion

GPR84 is a key receptor in the immune system with a distinct expression profile, primarily in hematopoietic cells and tissues. Its role in inflammation and metabolism makes it an attractive target for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the function and therapeutic potential of GPR84.

References

- 1. Tissue expression of GPR84 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR84 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. in.7tmantibodies.com [in.7tmantibodies.com]

The Structure-Activity Relationship of a Novel 1,2,4-Triazine GPR84 Antagonist: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

G-protein coupled receptor 84 (GPR84) has emerged as a promising, yet challenging, therapeutic target for a variety of inflammatory and fibrotic diseases. As a Gi/o-coupled receptor activated by medium-chain fatty acids, its upregulation in pro-inflammatory conditions has spurred the development of antagonists to modulate its activity. This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a potent and selective 1,2,4-triazine based GPR84 antagonist, compound 1 (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole), a significant scaffold in the pursuit of novel GPR84-targeted therapeutics.[1][2][3]

Core Structure and Pharmacophore

The foundational structure of antagonist 1 consists of a central 1,2,4-triazine ring, substituted at the 3, 5, and 6 positions. The initial hit, identified through high-throughput screening, demonstrated high affinity and selectivity as a competitive antagonist of human GPR84.[4][5] Extensive SAR studies have since been conducted to optimize its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship Analysis

The SAR of the 1,2,4-triazine series can be systematically understood by examining modifications at three key positions of the core scaffold: the 5- and 6-positions of the triazine ring, the linker at the 3-position, and the indole moiety.

Modifications at the 5- and 6-Positions of the Triazine Ring

The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine core plays a critical role in the antagonist's potency. The initial lead compound featured two 4-methoxyphenyl groups at these positions.

| Compound | R1 (Position 5) | R2 (Position 6) | pA2 | IC50 (nM) |

| 1 | 4-methoxyphenyl | 4-methoxyphenyl | 8.3 | 8.3 |

| 2 | Phenyl | Phenyl | 9.13 | - |

| 3 | 4-fluorophenyl | 4-fluorophenyl | 8.5 | - |

| 4 | 4-chlorophenyl | 4-chlorophenyl | 8.6 | - |

| 5 | 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl | 8.1 | - |

| 6 | Thiophen-2-yl | Thiophen-2-yl | 7.8 | - |

Data compiled from Jenkins et al., 2021 and Jamieson et al., 2022.

As illustrated in the table, substitution of the 4-methoxyphenyl groups with unsubstituted phenyl rings (compound 2 ) led to a significant increase in potency. The introduction of small electron-withdrawing groups, such as fluoro (compound 3 ) and chloro (compound 4 ) at the para position of the phenyl rings, was well-tolerated and maintained high affinity. However, bulkier electron-withdrawing groups like trifluoromethyl (compound 5 ) resulted in a slight decrease in potency. Replacement of the phenyl rings with heterocyclic systems like thiophene (compound 6 ) was detrimental to the activity.

Modifications of the Indole Moiety

The 1H-indole group, connected to the triazine core via a methylene linker at the 3-position, is another crucial element for high-affinity binding.

| Compound | Indole Modification | pA2 |

| 1 | 1H-indole | 8.3 |

| 7 | 5-fluoro-1H-indole | 8.4 |

| 8 | 5-methoxy-1H-indole | 8.2 |

| 9 | N-methyl-indole | 7.9 |

| 10 | Benzimidazole | 7.5 |

Data compiled from Jamieson et al., 2022.

Modifications to the indole ring have shown that substitutions at the 5-position with small, electron-withdrawing or -donating groups (compounds 7 and 8 ) are generally well-tolerated. However, N-methylation of the indole (compound 9 ) led to a reduction in potency, suggesting the potential involvement of the indole N-H in a hydrogen bond interaction within the receptor binding pocket. Replacing the indole with other bicyclic heteroaromatic systems like benzimidazole (compound 10 ) also resulted in a significant loss of activity.

Experimental Protocols

The characterization of the 1,2,4-triazine GPR84 antagonists was primarily conducted using [35S]GTPγS binding assays and cAMP functional assays in Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists are characterized by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Methodology:

-

Membrane Preparation: CHO cells stably expressing human GPR84 are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.

-

Assay Reaction: Membranes are incubated in a 96-well plate with the GPR84 agonist (e.g., embelin or 6-OAU at a concentration equivalent to its EC80), varying concentrations of the antagonist, and GDP.

-

Initiation of Binding: The binding reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The reaction mixture is incubated for 60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 values for the antagonists are determined by non-linear regression analysis of the concentration-response curves. The pA2 values, representing the negative logarithm of the antagonist's equilibrium dissociation constant, are calculated using the Schild equation.

cAMP Functional Assay

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since GPR84 is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists are evaluated for their ability to reverse this agonist-induced decrease.

Methodology:

-

Cell Culture: CHO cells expressing human GPR84 are seeded in 96-well plates and grown to confluency.

-

cAMP Stimulation: Intracellular cAMP levels are stimulated by treating the cells with forskolin, a direct activator of adenylyl cyclase.

-

Antagonist and Agonist Addition: Cells are pre-incubated with varying concentrations of the antagonist, followed by the addition of a GPR84 agonist (e.g., 6-OAU).

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).

-

Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and IC50 values are determined.

Visualizing the SAR Workflow and GPR84 Signaling

To better understand the process of SAR studies and the biological context of GPR84 antagonism, the following diagrams are provided.

References

- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

GPR84: A Pivotal Regulator at the Crossroads of Metabolic and Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a spectrum of metabolic and fibrotic diseases. Primarily activated by medium-chain fatty acids (MCFAs), this receptor is predominantly expressed on immune cells, where it plays a critical role in modulating inflammatory responses. Its expression is significantly upregulated under inflammatory conditions, linking lipid metabolism to immune function and the pathogenesis of chronic diseases. This technical guide provides a comprehensive overview of the current understanding of GPR84's function, focusing on its signaling pathways, role in various disease models, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area.

Introduction

G protein-coupled receptor 84 (GPR84) is a class A G protein-coupled receptor (GPCR) that has garnered significant attention for its involvement in inflammatory, metabolic, and fibrotic conditions.[1] Initially identified as an orphan receptor, it was later deorphanized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2] GPR84 is highly expressed in immune cells, including macrophages, neutrophils, and monocytes, as well as in tissues such as adipose tissue, liver, lungs, and bone marrow.[3][4] Its expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), positioning it as a key sensor and amplifier of inflammatory signals.[5]

The role of GPR84 in disease is complex and appears to be context-dependent. While some studies suggest a pro-inflammatory and pro-fibrotic role, others indicate a protective function in certain metabolic contexts. This guide aims to dissect these multifaceted roles by presenting a detailed analysis of the available scientific literature.

GPR84 Signaling Pathways

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers intracellular calcium mobilization. Downstream of these initial events, GPR84 activation has been shown to stimulate several key signaling cascades, including the PI3K-Akt and MAP kinase (ERK) pathways, which are crucial for regulating cellular functions like cytokine production, cell migration, and survival. Furthermore, GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammation.

Figure 1: GPR84 Signaling Cascade.

Role of GPR84 in Metabolic Diseases

The function of GPR84 in metabolic diseases is multifaceted, with studies pointing to both detrimental and protective roles depending on the specific context and tissue.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

GPR84 expression is upregulated in the livers of patients with NAFLD, and its levels correlate with the severity of inflammation and fibrosis. In high-fat diet (HFD)-fed mouse models, GPR84 deficiency has been shown to accelerate the progression from simple steatosis to NASH, characterized by increased hepatic inflammation and fibrosis. This suggests a protective role for GPR84 in suppressing lipotoxicity-induced macrophage overactivation. Conversely, other studies using different NASH models have demonstrated that pharmacological inhibition of GPR84 ameliorates inflammation and fibrosis, suggesting a pro-inflammatory role. The fatty acid mimetic PBI-4547, which acts as a GPR84 antagonist, improved metabolic dysregulation and reduced hepatic steatosis in a diet-induced obesity mouse model.

Adipose Tissue and Glucose Homeostasis

GPR84 is expressed in adipose tissue, and its expression is increased in the fat pads of mice on a high-fat diet. Studies on GPR84 knockout mice have yielded conflicting results regarding its role in glucose metabolism. Some studies show that GPR84 deletion does not affect body weight or glucose tolerance. However, another study reported that GPR84-deficient mice on a high-fat diet exhibit lipid metabolic dysfunction. More recently, GPR84 has been shown to be highly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and increases oxygen consumption, suggesting a role in enhancing BAT activity and ameliorating metabolic disorders.

Role of GPR84 in Fibrotic Diseases

A growing body of evidence implicates GPR84 as a pro-fibrotic mediator in various organs.

Liver Fibrosis

As mentioned in the context of NASH, GPR84 expression correlates with the degree of liver fibrosis in patients. Pharmacological antagonism of GPR84 has been shown to reduce macrophage accumulation and ameliorate fibrosis in several mouse models of NASH. However, studies on GPR84-deficient mice under HFD conditions suggest that endogenous GPR84 signaling protects against the progression of hepatic fibrosis. These seemingly contradictory findings highlight the complexity of GPR84 signaling and may be influenced by the specific disease model and the nature of the ligands (endogenous vs. synthetic).

Kidney Fibrosis

In models of kidney fibrosis, including unilateral ureteral obstruction and adenine-induced nephropathy, GPR84 has been identified as a deleterious factor. GPR84 knockout mice exhibit significantly reduced interstitial fibrosis in these models. The dual GPR40 agonist/GPR84 antagonist PBI-4050 has demonstrated anti-fibrotic activity in various kidney injury models.

Pulmonary Fibrosis

GPR84 is upregulated in the lungs of rats with heart failure-induced lung fibrosis. GPR84 inhibitors are currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), suggesting its role as a pro-fibrotic mediator in the lungs. The GPR84 antagonist GLPG1205 is undergoing a phase II clinical study for IPF.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on GPR84.

Table 1: GPR84 Expression in Disease Models

| Disease Model | Tissue | Species | Change in GPR84 Expression | Reference |

| Endotoxemia (LPS-induced) | Various | Mouse | Increased | |

| Hyperglycemia/Diabetes | Adipose tissue, bone marrow, brain, kidney, lung | Mouse | Increased | |

| Hypercholesterolemia | Various | Mouse | Increased | |

| High-Fat Diet | Adipose Tissue | Mouse | Increased | |

| NAFLD/NASH | Liver | Human, Mouse | Increased | |

| Kidney Fibrosis (Adenine-induced) | Kidney | Mouse | Increased | |

| Lung Fibrosis (Heart Failure-induced) | Lung | Rat | Increased |

Table 2: Effects of GPR84 Modulation on Inflammatory and Fibrotic Markers

| Disease Model | Intervention | Key Findings | Reference |

| Macrophage Culture (LPS-stimulated) | GPR84 agonist (6-OAU) | Increased TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1 expression | |

| NAFLD/NASH (Diet-induced) | GPR84 knockout | Increased hepatic TNFα, Col1a1, Tgfb1, Acta2 expression | |

| NAFLD/NASH (Diet-induced) | GPR84 antagonist | Reduced hepatic inflammation and fibrosis markers (Tnfα, Tgfβ, Acta2, Col1a1) | |

| Kidney Fibrosis (Adenine-induced) | GPR84 knockout | Reduced interstitial fibrosis by half | |

| Liver Injury (Con A-induced) | GPR84 knockout | Reduced serum ALT and AST, decreased MCP-1 and TNF-α expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for studying GPR84 function.

Animal Models

-

Diet-Induced NASH Model: Wild-type and Gpr84-/- mice are fed a high-fat diet (HFD), a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), or a methionine-choline deficient (MCD) diet for several weeks to induce NASH. Liver tissue is then harvested for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for inflammatory and fibrotic markers), and protein analysis (Western blotting).

-

Adenine-Induced Kidney Fibrosis Model: Mice are fed a diet containing adenine (e.g., 0.2% w/w) for several weeks to induce chronic kidney disease and fibrosis. Kidney tissue is collected for histological assessment of interstitial fibrosis and expression analysis of fibrotic markers.

-

Unilateral Ureteral Obstruction (UUO) Model: One ureter is surgically ligated to induce obstructive nephropathy and fibrosis in the affected kidney. This model allows for the study of rapid fibrotic processes.

Figure 2: Workflow for studying GPR84 in a diet-induced NASH model.

In Vitro Assays

-

Macrophage Activation Assay: Bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of GPR84 agonists (e.g., 6-OAU) or antagonists. Supernatants are collected to measure cytokine secretion (ELISA), and cell lysates are used for gene expression analysis (qRT-PCR) and Western blotting to assess signaling pathway activation (e.g., phosphorylation of Akt, ERK).

-

cAMP Inhibition Assay: HEK293 cells stably expressing GPR84 are treated with forskolin to stimulate cAMP production. The ability of GPR84 agonists to inhibit forskolin-induced cAMP accumulation is then measured, typically using a competitive immunoassay.

-

Calcium Mobilization Assay: GPR84-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored using a fluorescence plate reader upon addition of GPR84 agonists.

Conclusion and Future Directions

GPR84 stands out as a critical regulator at the interface of metabolism and inflammation, with significant implications for the development and progression of fibrotic diseases. Its role as a sensor for MCFAs provides a direct link between lipid metabolism and immune cell function. While the pro-inflammatory and pro-fibrotic functions of GPR84 are increasingly recognized, particularly in the context of pharmacological antagonism, the seemingly protective roles observed in some genetic knockout models warrant further investigation.

Future research should focus on:

-

Identifying additional endogenous ligands to better understand the physiological regulation of GPR84.

-

Elucidating the cell-type-specific functions of GPR84 using conditional knockout mice.

-

Investigating the downstream signaling pathways in greater detail to understand the mechanisms behind its diverse biological effects.

-

Resolving the crystal structure of GPR84 to facilitate the design of more specific and potent modulators.

The development of selective GPR84 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic conditions. As clinical trials progress, a deeper understanding of GPR84 biology will be essential to fully realize its therapeutic potential.

References

- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Toxicity Screening of GPR84 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the initial toxicological assessment of "GPR84 antagonist 1," a novel, high-affinity, and selective competitive antagonist of the human G protein-coupled receptor 84 (GPR84).[1] Given the pro-inflammatory role of GPR84, its antagonists are being investigated for therapeutic potential in various inflammatory and fibrotic diseases.[2][3][4][5] This document provides a framework for the essential in vitro and in vivo studies required to establish a preliminary safety profile, a critical step in the early-stage drug development process.

The GPR84 receptor is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia. Its activation by medium-chain fatty acids triggers intracellular signaling cascades, primarily through Gi/o proteins, leading to the modulation of inflammatory responses. Antagonizing this receptor, therefore, presents a promising therapeutic avenue. The following sections detail the experimental protocols and data presentation formats necessary for a robust preliminary toxicity screening of a GPR84 antagonist.

Data Presentation: Summarized Toxicity Profile

Effective data summary is crucial for the clear interpretation and comparison of toxicological results. The following tables are presented as templates for organizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Max. % Inhibition |

| HepG2 (Human Liver) | MTT | 24 | Data | Data |

| HEK293 (Human Kidney) | MTT | 24 | Data | Data |

| THP-1 (Human Monocyte) | MTT | 24 | Data | Data |

| Additional Cell Lines | MTT | 24 | Data | Data |

Table 2: In Vitro Metabolic Stability of this compound

| Species | Test System | Incubation Time (min) | % Parent Compound Remaining (at final time point) | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

| Human | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |

| Rat | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |

| Mouse | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |

Table 3: Preliminary In Vivo Rodent Toxicity Study Summary (e.g., 14-Day Repeated Dose)

| Species/Strain | Dose Level (mg/kg/day) | Route of Administration | Key Clinical Observations | Changes in Body Weight (%) | Key Necropsy Findings |

| Sprague-Dawley Rat | Vehicle Control | Oral Gavage | No abnormalities | Data | No abnormalities |

| Low Dose | Oral Gavage | Data | Data | Data | |

| Mid Dose | Oral Gavage | Data | Data | Data | |

| High Dose | Oral Gavage | Data | Data | Data |

Experimental Protocols

Detailed and standardized methodologies are fundamental to the reproducibility and reliability of toxicity screening. The following protocols are adapted from established methods.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2, HEK293, THP-1) in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under the same conditions.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of over 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, providing an estimate of its metabolic clearance.

Principle: The test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic stability.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4). Prepare a stock solution of the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, add the microsomal solution and this compound (at a final concentration of, for example, 1 µM). Pre-incubate the plate at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

-

Time Points: Terminate the reaction at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) by adding a stopping solution, typically cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Preliminary In Vivo Rodent Toxicity Study

A short-term, repeated-dose study in rodents provides initial information on potential target organs of toxicity, the no-observed-adverse-effect-level (NOAEL), and helps in dose selection for longer-term studies.

Principle: The test substance is administered daily to several groups of rodents at different dose levels for a defined period (e.g., 14 or 28 days). Animals are monitored for signs of toxicity, and at the end of the study, a comprehensive pathological examination is performed.

Methodology:

-

Animal Selection and Acclimatization: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (e.g., 5-10 per sex per group). Allow for an acclimatization period of at least 5 days.

-

Dose Formulation and Administration: Prepare stable formulations of this compound in a suitable vehicle. Administer the compound daily, typically via oral gavage, at a minimum of three dose levels plus a vehicle control group.

-

Clinical Observations: Conduct and record clinical observations at least once daily, noting any changes in skin, fur, eyes, behavior, and signs of illness.

-

Body Weight and Food Consumption: Measure body weight prior to the study and at least weekly thereafter. Measure food consumption weekly.

-

Clinical Pathology: At termination, collect blood samples for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve selected organs and tissues for microscopic examination. Histopathological analysis should be conducted on all tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.

-

Data Analysis: Analyze all data for dose-related effects. Determine the NOAEL, which is the highest dose level that does not produce any significant adverse effects.

Mandatory Visualizations

Diagrams are provided to illustrate key biological and experimental processes related to the screening of this compound.

Figure 1: GPR84 Signaling Pathway and Point of Antagonism.

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Figure 3: Workflow for the Liver Microsome Metabolic Stability Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 5. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

GPR84 Antagonism: A Deep Dive into its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a significant player in the inflammatory cascade, predominantly expressed on immune cells such as macrophages, neutrophils, and microglia. Its activation by endogenous medium-chain fatty acids triggers a pro-inflammatory response, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the core of GPR84's role in cytokine production and the modulatory effects of its antagonists, providing a comprehensive resource for researchers and drug development professionals. Activation of GPR84 is known to enhance the expression of several pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-12B (IL-12B).[1][2][3][4] Consequently, antagonists of this receptor are being actively investigated for their potential to ameliorate inflammatory conditions.

GPR84 Signaling and Cytokine Regulation

GPR84 is a Gαi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This event initiates a downstream signaling cascade that includes the activation of pathways such as ERK/MAPK, which are pivotal in regulating the expression of various pro-inflammatory genes. The antagonism of GPR84 disrupts this signaling cascade, thereby mitigating the production of inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway of GPR84 leading to cytokine production and the point of intervention for GPR84 antagonists.

Quantitative Effects of GPR84 Antagonists on Cytokine Production

The inhibitory effects of GPR84 antagonists on cytokine production have been demonstrated in various in vitro and in vivo models. While specific quantitative data remains dispersed across scientific literature, this section aims to consolidate available information into a clear, tabular format for comparative analysis. The following tables summarize the observed effects of prominent GPR84 antagonists on the production of key pro-inflammatory cytokines.

Table 1: Effect of a Selective GPR84 Antagonist on Agonist-Induced Cytokine mRNA Expression in Macrophages

| Cytokine | Agonist (6-OAU) Induced Expression | Agonist + GPR84 Antagonist |

| TNFα | Enhanced | Reduced |

| IL-6 | Enhanced | Reduced |

| IL-12B | Enhanced | Reduced |

| CCL2 | Enhanced | Reduced |

| CCL5 | Enhanced | Reduced |

| CXCL1 | Enhanced | Reduced |

| Data derived from graphical representations in "Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages". The term "Enhanced" indicates an increase in mRNA expression upon agonist stimulation, while "Reduced" indicates a decrease in the presence of the antagonist.[2] |

Table 2: Investigated GPR84 Antagonists and their General Effects on Pro-inflammatory Markers

| Antagonist | Target Cytokines/Markers | General Effect | Key References |

| GLPG1205 | Neutrophil infiltration, general inflammatory markers | Reduction in inflammatory cell influx and markers in disease models. | |

| PBI-4050 | IL-6, IL-8, Pro-fibrotic markers | Reduction in pro-inflammatory and pro-fibrotic cytokine expression. |

Note: Specific IC50 values for cytokine inhibition by these antagonists are not consistently reported in the public domain and represent a key area for further investigation.

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Macrophage Culture and Stimulation

Objective: To assess the effect of a GPR84 antagonist on cytokine production in cultured macrophages.

Protocol:

-

Cell Culture:

-

Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte-like cell line (e.g., THP-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Pre-treatment with Antagonist:

-

Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well.

-

Pre-incubate the cells with the GPR84 antagonist (e.g., GLPG1205) at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) at a final concentration of 1 µM in the continued presence of the antagonist.

-

Alternatively, for a more robust inflammatory response, co-stimulate with lipopolysaccharide (LPS) (100 ng/mL).

-

-

Sample Collection:

-

After a 24-hour incubation period, collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells to extract total RNA for gene expression analysis.

-

Cytokine Quantification by ELISA

Objective: To quantify the concentration of specific cytokines in cell culture supernatants.

Protocol:

-

Plate Coating:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNFα) overnight at 4°C.

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours.

-

-

Signal Development:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

-

Measurement:

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Gene Expression Analysis by RT-qPCR

Objective: To measure the mRNA expression levels of cytokine genes.

Protocol:

-

RNA Extraction:

-

Extract total RNA from the cell lysates using a commercial RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a qPCR machine, specific primers for the target cytokine genes (e.g., Tnf, Il6), and a housekeeping gene (e.g., Gapdh) for normalization.

-

Use a SYBR Green-based detection method.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effects of a GPR84 antagonist on cytokine production.

Conclusion

The antagonism of GPR84 presents a promising strategy for the development of novel anti-inflammatory therapeutics. By inhibiting the GPR84 signaling pathway, these antagonists can effectively reduce the production of key pro-inflammatory cytokines. This technical guide provides a foundational understanding of the mechanisms involved, summarizes the available data on the effects of GPR84 antagonists, and offers detailed experimental protocols to aid in further research. The continued investigation into the quantitative effects and specific molecular interactions of GPR84 antagonists will be crucial for advancing these promising compounds toward clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

GPR84: A Promising Therapeutic Target for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and an aberrant immune response. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects, highlighting the urgent need for novel therapeutic targets. G protein-coupled receptor 84 (GPR84) has emerged as a compelling candidate in this landscape.

GPR84 is a Gi/o-coupled receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2][3] Its expression is significantly upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and TNF-α.[1][4] Notably, GPR84 expression is elevated in the colonic tissues and blood of IBD patients, correlating with disease activity. Preclinical studies have demonstrated that activation of GPR84 potentiates inflammatory responses, while its inhibition ameliorates experimental colitis. This guide provides a comprehensive overview of the rationale for targeting GPR84 in IBD, detailed experimental protocols for its investigation, and a summary of key quantitative findings to support drug discovery and development efforts.

GPR84 Signaling in the Context of IBD

GPR84 activation by endogenous ligands, such as medium-chain fatty acids, or synthetic agonists triggers a cascade of intracellular signaling events that contribute to the inflammatory milieu in IBD. Upon ligand binding, GPR84 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the released Gβγ subunits can activate downstream effector pathways.

Key signaling pathways implicated in GPR84-mediated inflammation include:

-

MAP Kinase Pathway: GPR84 activation can stimulate the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway involved in cell proliferation, differentiation, and inflammation.

-

PI3K-Akt Pathway: The PI3K-Akt signaling cascade, crucial for cell survival and metabolism, is also modulated by GPR84. Activation of this pathway can influence immune cell function and cytokine production.

-

NF-κB Pathway: GPR84 signaling can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

-

NLRP3 Inflammasome: GPR84 activation has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This multi-protein complex is responsible for the processing and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.

The culmination of these signaling events is an amplification of the inflammatory response, characterized by increased production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, CCL2), enhanced immune cell chemotaxis, and increased phagocytic activity.

Caption: GPR84 signaling cascade in immune cells.

Experimental Protocols

A thorough investigation of GPR84 as a therapeutic target for IBD requires a combination of in vitro and in vivo experimental models. This section provides detailed methodologies for key experiments.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible animal model that mimics many aspects of human ulcerative colitis.

-

Animals: 8-12 week old C57BL/6 mice are commonly used.

-

Induction of Acute Colitis:

-

Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days. Control mice receive regular drinking water.

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool (Hemoccult test).

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Induction of Chronic Colitis:

-

Administer 1.5-3% DSS in the drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.

-

Repeat this cycle 2-3 times to induce chronic inflammation.

-

-

Evaluation of Colitis Severity:

-

At the end of the experiment, euthanize the mice and collect the colons.

-

Measure colon length (a shorter colon indicates more severe inflammation).

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining). Score for inflammation severity, crypt damage, and ulceration.

-

Homogenize a portion of the colon for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Culture a portion of the colon explant to measure spontaneous cytokine release or process for RNA/protein extraction.

-

Caption: Workflow for DSS-induced colitis model.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

Primary macrophages are essential for in vitro studies of GPR84 function.

-

Euthanize mice and sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, and carefully remove all muscle and connective tissue.

-

Cut the ends of the bones and flush the bone marrow with sterile RPMI-1640 medium using a 26-gauge needle and a 10 mL syringe.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with RPMI-1640 and centrifuge.

-

Resuspend the cells in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF).

-

Culture the cells in non-tissue culture treated dishes at 37°C and 5% CO2.

-

On day 3, add fresh differentiation medium.

-

On day 7, the cells will have differentiated into macrophages and are ready for experiments.

Macrophage Stimulation and Cytokine Measurement

-

Seed differentiated BMDMs in 24-well plates at a density of 5 x 105 cells/well.

-

Prime the cells with a low concentration of LPS (e.g., 10-100 ng/mL) for 2-4 hours to upregulate GPR84 expression.

-

Treat the cells with a GPR84 agonist (e.g., 6-OAU) or antagonist in the presence or absence of the agonist for various time points (e.g., 1, 4, 8, 24 hours).

-

Collect the cell culture supernatants for cytokine analysis by ELISA (e.g., for TNF-α, IL-6, IL-1β).

-

Lyse the cells to extract RNA for gene expression analysis of cytokines and other inflammatory markers by qPCR.

Chemotaxis Assay

The ability of GPR84 to induce immune cell migration can be assessed using a transwell chemotaxis assay.

-

Use a 24-well plate with 8.0 µm pore size polycarbonate membrane inserts.

-

Add medium containing a chemoattractant (e.g., a GPR84 agonist) to the lower chamber.

-

Add BMDMs (pre-treated with or without a GPR84 antagonist) to the upper chamber.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Count the number of migrated cells in several fields under a microscope.

NLRP3 Inflammasome Activation Assay

This assay measures the ability of GPR84 to potentiate NLRP3 inflammasome activation.

-

Seed BMDMs in a 24-well plate.

-

Priming (Signal 1): Treat cells with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Activation (Signal 2): Treat the primed cells with an NLRP3 activator such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes, in the presence or absence of a GPR84 agonist/antagonist.

-

Collect the supernatant and measure mature IL-1β levels by ELISA.

-

Collect cell lysates and analyze for cleaved caspase-1 (p20 subunit) by Western blot.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating GPR84 as a therapeutic target in IBD.

Table 1: GPR84 Expression in IBD

| Sample Type | Patient/Model | GPR84 Expression Change | Reference |

| Colon Tissue | Ulcerative Colitis Patients | Significantly Increased | |

| Blood | Ulcerative Colitis Patients | Increased | |

| Colon Tissue | DSS-Induced Colitis Mice | Significantly Upregulated | |

| Peripheral Blood Leukocytes | DSS-Induced Colitis Mice | Significantly Upregulated |

Table 2: Effects of GPR84 Antagonists in DSS-Induced Colitis

| Antagonist | Dose | Animal Model | Key Findings | Reference |

| CLH536 | 10 or 30 mg/kg | DSS-induced colitis mice | Reduced body weight loss, decreased DAI score, attenuated colon shortening | |

| Compound 33 | 25 mg/kg | DSS-induced colitis mice | Significantly alleviated colitis symptoms, reduced DAI score | |

| GLPG1205 | 3 and 10 mg/kg | DSS-induced chronic colitis mice | Reduced DAI score and neutrophil infiltration |

Table 3: Effect of GPR84 Activation on Cytokine Production in Macrophages

| Agonist | Cell Type | Cytokine | Fold Change vs. Control | Reference |

| 6-OAU (1 µM) | LPS-primed BMDMs | TNF-α mRNA | Time-dependent increase | |

| 6-OAU (1 µM) | LPS-primed BMDMs | IL-6 mRNA | Rapid increase at 30-60 min | |

| 6-OAU (1 µM) | LPS-primed BMDMs | CCL2 mRNA | Rapid increase at 30-60 min | |

| Decanoic Acid | U937-derived macrophages | IL-1β expression | ~2.7-fold increase | |

| Decanoic Acid | U937-derived macrophages | IL-8 expression | ~2.3-fold increase |

Logical Framework for GPR84 as a Therapeutic Target in IBD

The rationale for targeting GPR84 in IBD is based on a clear, logical progression from receptor expression to downstream pathology.

Caption: Logical framework for GPR84 targeting in IBD.

Conclusion

The evidence strongly supports the role of GPR84 as a pro-inflammatory receptor that is actively involved in the pathogenesis of IBD. Its increased expression in IBD patients and its function in amplifying key inflammatory pathways in immune cells make it an attractive therapeutic target. The development of selective GPR84 antagonists has shown promise in preclinical models of colitis, providing a solid foundation for further investigation and clinical development. This technical guide provides researchers and drug development professionals with the necessary background and experimental methodologies to further explore the therapeutic potential of targeting GPR84 for the treatment of IBD. Future studies should focus on elucidating the full spectrum of GPR84's endogenous ligands in the gut, further refining the safety and efficacy of GPR84 antagonists, and identifying patient populations most likely to benefit from this therapeutic approach.

References

GPR84: A Pivotal Regulator in Neutrophil and Macrophage Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 84 (GPR84) is a metabolite-sensing GPCR predominantly expressed in immune cells, including neutrophils and macrophages.[1][2][3] Initially identified as an orphan receptor, it is now known to be activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[4][5] Its expression is significantly upregulated under inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), and in metabolic diseases, positioning GPR84 as a key player in the interplay between metabolism and immunity. This guide provides a comprehensive overview of the critical role GPR84 plays in directing the migration of neutrophils and macrophages, details the underlying signaling mechanisms, presents quantitative data from key studies, and outlines relevant experimental protocols.

The Role of GPR84 in Macrophage Migration

GPR84 activation does not typically initiate macrophage migration directly but rather functions as a potent enhancer of chemotaxis in response to other stimuli. Studies using the selective GPR84 agonist 6-n-octylaminouracil (6-OAU) have shown that while 6-OAU itself does not act as a chemoattractant for bone marrow-derived macrophages (BMDMs), it significantly potentiates migration stimulated by chemoattractants like C5a. This enhancing effect is lost in macrophages from GPR84 knockout (GPR84-/-) mice and can be blocked by GPR84 antagonists, confirming the receptor's specific role. This suggests that GPR84 signaling primes macrophages, making them more responsive to migratory cues present at sites of inflammation. In microglia, the resident macrophages of the central nervous system, GPR84 activation has been shown to induce motility and membrane ruffling through a Gαi/o pathway.

Interestingly, the concept of biased agonism at GPR84 has emerged, where different ligands can selectively activate certain downstream pathways. For example, the biased agonist DL-175 was found to induce macrophage phagocytosis to a similar extent as other agonists but resulted in less chemotaxis, highlighting the potential to therapeutically target specific functions of the receptor.

Table 1: Quantitative Data on GPR84-Mediated Macrophage Migration

| Cell Type | Treatment | Effect on Migration | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | 1 µM 6-OAU (agonist) + 10 nM C5a | Potentiated C5a-stimulated migration in a scratch assay. 6-OAU alone showed no chemoattractant properties. | |

| Human Primary Monocytes | Embelin (agonist) | Induced dose-dependent migration, which was inhibited by GPR84 antagonists (CpdA and CpdB). | |

| Microglia | 6-OAU (agonist) | Induced cell motility and membrane ruffling. | |

| Human Myeloid Cells (U937) | DL-175 (biased agonist) vs. other agonists | Caused significantly less chemotaxis compared to other GPR84 agonists, while enhancing phagocytosis similarly. |

The Role of GPR84 in Neutrophil Migration

In contrast to its role in macrophages, GPR84 activation appears to be a more direct driver of neutrophil migration. GPR84 is highly expressed in neutrophils and is considered a pro-inflammatory receptor that mediates their activation and chemotaxis. Activation of GPR84 with agonists like embelin or specific MCFAs, such as 3-hydroxydecanoate, strongly induces neutrophil migration.

The physiological importance of this function is highlighted in models of acute lung injury (ALI), where GPR84 expression is highly upregulated. In these models, GPR84 deficiency or pharmacological blockade with an antagonist significantly reduces neutrophil infiltration into the lungs, thereby ameliorating inflammation and injury. This demonstrates that GPR84 is a critical component of the machinery that recruits neutrophils to inflamed tissues.

Table 2: Quantitative Data on GPR84-Mediated Neutrophil Migration

| Cell Type | Treatment | Effect on Migration | Reference |

| Human Primary Neutrophils | 3-hydroxydecanoate (ligand) | Induced migration, which was inhibited by the GPR84 antagonist AR505962. | |

| Human Primary Neutrophils | Embelin (agonist) or MCFAs | Induced dose-dependent migration, which was effectively inhibited by two different GPR84 antagonists. | |

| Mouse Bone Marrow Neutrophils | Embelin (agonist) or MCFAs | Induced migration towards the GPR84 agonists. | |

| Murine Model of ALI | LPS-induced ALI in GPR84 deficient (Gpr84-/-) mice | Significantly reduced neutrophil infiltration into the lungs compared to wild-type mice. |

GPR84 Signaling Pathways

GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o protein. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gαi/o protein from its Gβγ subunits initiates several key downstream signaling cascades that are crucial for cell migration and other inflammatory functions.

Key Downstream Signaling Events:

-

PI3K/Akt Pathway: GPR84 activation leads to the phosphorylation and activation of Akt, a central kinase involved in cell survival, proliferation, and migration.

-